molecular formula C3H5Cl<br>CH2=CHCH2Cl<br>C3H5Cl B124540 Allyl chloride CAS No. 107-05-1

Allyl chloride

Cat. No. B124540
Key on ui cas rn: 107-05-1
M. Wt: 76.52 g/mol
InChI Key: OSDWBNJEKMUWAV-UHFFFAOYSA-N
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Patent
US04375551

Procedure details

In the preferred embodiment of this invention for the production of DATBP, 1 mole of tetrabromophthalic anhydride, 0.55 mole of sodium carbonate (or 1 mole of sodium hydroxide) and a catalytic amount (0.024 mole) of triethylamine are added to a large excess (up to 10-20 moles) of allyl alcohol as a solvent as well as a reactant. If sodium hydroxide is used as the base, it is convenient to dissolve it in the allyl alcohol before the addition of the tetrabromophthalic anhydride. The mixture is stirred and heated to 90° C.-95° C. to speed the reaction to completion, yielding a solution or a thin suspension of the sodium salt of monoallyl tetrabromophthalate. After the completion of this step, 1.2 moles of allyl chloride plus a catalytic amount (0.33 mole) of allyltriethylammonium chloride (either preformed or formed in situ from triethylamine and additional allyl chloride) are added and the mixture is heated in a closed vessel for 2 hours at 100° C.-110° C., developing an equilibrium pressure of 103 kPa-172 kPa (15-25 psig). Longer heating may be required if no pressure is allowed to develop. On cooling, the DATBP crystallizes and the separated product requires only washing with cold water and drying to assay 94% to 98%. The washing may be accomplished by merely spraying with water in a centrifuge.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0.55 mol
Type
reactant
Reaction Step Three
Quantity
1 mol
Type
reactant
Reaction Step Three
Quantity
0.024 mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
monoallyl tetrabromophthalate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
BrC1C(Br)=C(Br)C(Br)=[C:6]2[C:11](=O)OC(=O)[C:7]=12.C(=O)([O-])[O-].[Na+].[Na+].[OH-].[Na+].[Na].BrC1C(Br)=C(Br)C(Br)=C(C([O-])=O)C=1C(OCC=C)=O.[CH2:44]([Cl:47])[CH:45]=[CH2:46].[CH2:48]([N:50]([CH2:53][CH3:54])[CH2:51][CH3:52])[CH3:49]>C(O)C=C>[CH2:44]([Cl:47])[CH:45]=[CH2:46].[Cl-:47].[CH2:11]([N+:50]([CH2:53][CH3:54])([CH2:51][CH3:52])[CH2:48][CH3:49])[CH:6]=[CH2:7] |f:1.2.3,4.5,12.13,^1:23|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C=C)O
Step Three
Name
Quantity
1 mol
Type
reactant
Smiles
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
Name
Quantity
0.55 mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
1 mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0.024 mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C=C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=C2C1C(=O)OC2=O)Br)Br)Br
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Name
monoallyl tetrabromophthalate
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=C(C1C(=O)OCC=C)C(=O)[O-])Br)Br)Br

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated to 90° C.-95° C.
CUSTOM
Type
CUSTOM
Details
the reaction to completion
CUSTOM
Type
CUSTOM
Details
yielding a solution

Outcomes

Product
Name
Type
product
Smiles
C(C=C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.2 mol
Name
Type
product
Smiles
[Cl-].C(C=C)[N+](CC)(CC)CC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.33 mol

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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